molecular formula C23H21ClN4O4S B11050527 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11050527
M. Wt: 485.0 g/mol
InChI Key: GEQOKABHPSVGOX-OPEKNORGSA-N
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Description

N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that features a combination of various functional groups, including a pyrrole ring, a thienopyridine core, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic synthesisSpecific reagents and conditions, such as the use of 3-chloroperbenzoic acid (m-CPBA) for oxidation and ZnEt2 for complex formation, are employed to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-CPBA.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN4O4S

Molecular Weight

485.0 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H21ClN4O4S/c1-13-8-15(12-31-2)18-19(28-6-4-5-7-28)21(33-23(18)26-13)22(30)27-25-11-14-9-16(24)20(29)17(10-14)32-3/h4-11,29H,12H2,1-3H3,(H,27,30)/b25-11+

InChI Key

GEQOKABHPSVGOX-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC(=C(C(=C3)Cl)O)OC)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC(=C(C(=C3)Cl)O)OC)N4C=CC=C4)COC

Origin of Product

United States

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